molecular formula C14H10Cl2N2O3S B2861051 (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine CAS No. 383147-53-3

(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine

Cat. No. B2861051
M. Wt: 357.21
InChI Key: ZWXNWUNCUOFGNH-IUXPMGMMSA-N
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Description

“(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine” is a chemical compound with the CAS Number: 383147-53-3. It has a molecular weight of 357.22 and its IUPAC name is 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzaldehyde O-methyloxime .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Aromatic nitro-group displacement reactions provide a novel route to substituted compounds, demonstrating enhanced reactivity towards aromatic amines in nitro-groups activated by ortho-carbonyl. This mechanism is crucial for synthesizing compounds with previously inaccessible substitution patterns, highlighting the compound's role in advancing organic synthesis techniques (Gorvin & Whalley, 1979).
  • Research into the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates and alicyclic amines provides insights into the chemical behavior of nitro-substituted compounds, which are relevant for understanding the reactivity of (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine (Castro et al., 2001).

Potential Pharmaceutical Applications

  • The study of the title compounds including (Z)-4-(2,6-Dichlorophenyl)diazenyl derivatives highlights their structure and potential applications in pharmaceuticals. Their ability to form three-dimensional networks through hydrogen bonds and interactions suggests potential applications in drug design and development (Ozek et al., 2006).

Materials Science and Polymer Research

  • Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, involving nitrophenyl sulfane derivatives, showcase applications in developing materials with high refractive indices and small birefringences. This illustrates the compound's potential role in creating advanced materials with specific optical properties (Tapaswi et al., 2015).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(Z)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-5-6-13(12(7-9)18(19)20)22-14-10(15)3-2-4-11(14)16/h2-8H,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNWUNCUOFGNH-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine

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